![molecular formula C17H15NO3S B2391124 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid CAS No. 298216-87-2](/img/structure/B2391124.png)
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid
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Overview
Description
“4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid” is a chemical compound with the molecular formula C17H15NO3S . It has an average mass of 313.371 Da and a monoisotopic mass of 313.077271 Da . The CAS number of this compound is 298216-87-2 .
Molecular Structure Analysis
The molecular structure of “4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid” consists of a benzyl group, a thiazolidinone ring, and a benzoic acid group .
Scientific Research Applications
Synthesis of Derivatives
This compound is used in the synthesis of derivatives belonging to the 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . It’s a known precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid .
Role in Pharmaceutical Research
Isocoumarins, which this compound is a derivative of, play a key role in pharmaceutical research due to their vast range of pharmacological activities .
Biological Activities
Isobenzofuranones, also known as phthalides, are considered to be privileged structures in organic, biological, and medicinal chemistry. They have exhibited a wide variety of biological activities, such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory, antibacterial, antifungal, and antileishmanial activities .
Role in Agricultural Chemicals
Nitrogen-containing heterocyclic compounds, which include this compound, are widely distributed in nature and play an important role in agricultural chemicals .
Antimicrobial Activity
Some derivatives of this compound have shown antimicrobial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Inhibitory Effects on BRD4
Some synthesized compounds of this type have been determined for their inhibitory effects on BRD4 .
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design, suggesting their interaction with various biological targets .
Mode of Action
Thiazolidine motifs, which include this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The diverse biological response of thiazolidine derivatives suggests that they may have a wide range of molecular and cellular effects .
Action Environment
The synthesis of thiazolidine derivatives, including this compound, has been improved using green chemistry, which considers environmental factors .
properties
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15-11-22-16(13-6-8-14(9-7-13)17(20)21)18(15)10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPLFKBINIONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid |
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